Cadmium benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

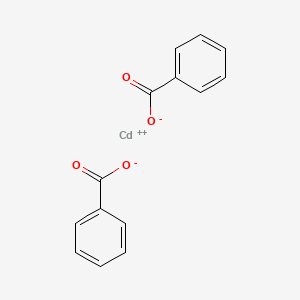

Cadmium benzoate is an organometallic compound with the chemical formula (\text{Cd(C}_7\text{H}_5\text{O}_2\text{)}_2) It is a cadmium salt of benzoic acid and is known for its unique properties, including its ability to act as a photocatalyst

Preparation Methods

Synthetic Routes and Reaction Conditions

Cadmium benzoate can be synthesized through the reaction of cadmium nitrate with benzoic acid in an aqueous solution. The reaction typically involves dissolving cadmium nitrate in water and then adding benzoic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where cadmium nitrate and benzoic acid are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

Cadmium benzoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cadmium oxide and benzoic acid.

Reduction: The compound can be reduced under specific conditions to yield cadmium metal and benzoic acid.

Substitution: this compound can participate in substitution reactions where the benzoate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used. The reaction conditions vary depending on the reducing agent.

Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable solvent.

Major Products Formed

Oxidation: Cadmium oxide and benzoic acid.

Reduction: Cadmium metal and benzoic acid.

Substitution: New cadmium complexes with different ligands.

Scientific Research Applications

Cadmium benzoate is a chemical compound with various applications, particularly in the fields of coordination chemistry, materials science, and catalysis. It is a carboxylate complex of Cadmium(II), which has gained interest for its photochemical and photocatalytic properties .

Synthesis and Structure

This compound can be synthesized through the reaction of cadmium oxide or cadmium acetate with benzoic acid in a solvent mixture of water and methanol . The resulting compound can form various structures, including monomers, dimers, and coordination polymers, depending on the reaction conditions and the presence of additional ligands such as amines . The crystal structures of these compounds have been elucidated, revealing different coordination numbers and geometries for the cadmium(II) center, such as a coordination number of 7 with a pentagonal-bipyramidal geometry .

Photocatalysis

This compound has shown promise in photocatalysis due to its ability to generate electron-hole pairs upon photoexcitation .

Sensors

Cadmium(II)-carboxylate-based coordination polymers (Cd(II)-CBCPs) have been explored as sensors for various analytes . For example, a Cd(II)-CP based on 4-(2′,3′-dicarboxylphenoxy) benzoic acid (H3dcpb) and 3,5-diamino-1,2,4-triazole (datrz) has shown the ability to detect both the hypochlorite anion (ClO−) and acetyl acetone with detection limits of 0.18 and 0.056 μM, respectively .

Luminescent Materials

Cadmium compounds, including this compound derivatives, can be used to create luminescent materials . These materials have applications in solid-state lighting and other optoelectronic devices . The luminescence properties of Cd(II)-CBCPs can be tuned by varying the ligands and the coordination environment around the cadmium center .

Other Applications

This compound and its derivatives have uses in various industrial applications:

- Electroplating Ammonia, which can interact with cadmium compounds, is used in electroplating .

- Semiconductor Manufacturing Cadmium compounds are used in the manufacturing of semiconductors .

Detection of Cu(II) Ions

A cadmium-based coordination polymer using 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid was synthesized and showed highly selective and sensitive detection for Cu(II) ions over other cations, with a high Ksv value of 8.49 × 10^3 M^-1 .

Detection of Nitrobenzene (NBZ)

A cadmium-based coordination polymer using dimethyl glutaric acid and 4,4′-dipyridylamine adopted a 2-fold interpenetrated 3D topology. Its luminescent behavior, assigned to intra-ligand transitions in dpam aromatic rings, enables the NBZ detection in an ethanol suspension .

Detection of Various Anions and Molecules

A cadmium-based coordination polymer was synthesized using 1,2,4,5-tetrakis(4-pyridylvinyl)benzene. It was used to detect MnO4−, Cr(VI) ions, acetyl acetone, and ascorbic acid by fluorescence quenching in the aqueous phase. The detection limits reached the μM level for MnO4− and Cr(VI) ions, nM for ascorbic acid, and ppm for acetyl acetone .

Data Table

| Application | Compound Type | Analytes Detected | Detection Limit |

|---|---|---|---|

| Cu(II) Ion Detection | Cd(II)-CP with 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid | Cu(II) Ions | Ksv value of 8.49 × 10^3 M^-1 |

| Nitrobenzene Detection | Cd(II)-CP with dimethyl glutaric acid and 4,4′-dipyridylamine | Nitrobenzene | Not specified |

| Anion and Molecule Detection | Cd(II)-CP with 1,2,4,5-tetrakis(4-pyridylvinyl)benzene | MnO4−, Cr(VI) ions, acetyl acetone, ascorbic acid | μM level for MnO4− and Cr(VI), nM for ascorbic acid, ppm for acetyl acetone |

| Hypochlorite and Hacac Detection | Cd(II)-CP with 4-(2′,3′-dicarboxylphenoxy) benzoic acid and 3,5-diamino-1,2,4-triazole | Hypochlorite anion (ClO−) and acetyl acetone | 0.18 μM for ClO−, 0.056 μM for acetyl acetone |

Mechanism of Action

The mechanism by which cadmium benzoate exerts its effects, particularly in photocatalysis, involves the generation of electron-hole pairs upon photoexcitation. The high mobility of these photogenerated carriers enhances the charge transfer process, leading to efficient photocatalytic activity. The compound’s higher conduction band position contributes to its high negative reduction potential, making it effective in visible-light-driven photocatalytic reactions .

Comparison with Similar Compounds

Similar Compounds

- Cadmium acetate

- Cadmium chloride

- Cadmium sulfate

- Cadmium nitrate

Uniqueness

Cadmium benzoate is unique due to its specific electronic and optical properties, which make it an effective photocatalyst. Unlike other cadmium compounds, this compound’s structure allows for efficient charge separation and transfer, enhancing its photocatalytic performance under visible light .

Biological Activity

Cadmium benzoate is a cadmium salt of benzoic acid that has garnered attention due to its biological activity and potential environmental impacts. This article delves into the biological effects of this compound, including its mechanisms of action, toxicity, and interactions with biological systems.

This compound can be described by the following chemical formula:

- Chemical Formula : C14H10CdO2

- Molar Mass : 290.65 g/mol

Mechanisms of Toxicity

Cadmium compounds, including this compound, are known for their toxicity, primarily through the following mechanisms:

- Oxidative Stress : Cadmium induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. Studies have shown that exposure to cadmium alters antioxidant enzyme activities, such as superoxide dismutase (SOD) and catalase (CAT), resulting in increased lipid peroxidation and cell death .

- Disruption of Cellular Homeostasis : Cadmium affects calcium homeostasis by mimicking calcium ions, disrupting cellular signaling pathways and leading to apoptosis in various cell types .

- Microbiota Alteration : Research indicates that cadmium exposure can significantly alter gut microbiota composition, which may impact metabolic pathways and overall health .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit higher antibacterial and antifungal activities compared to its parent compounds. For example:

- Study Findings : Cadmium complexes demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Effects on Plants

Cadmium stress has been extensively studied in plants, revealing the following effects:

- Growth Inhibition : Cadmium exposure leads to stunted growth in various plant species. For instance, sassafras seedlings showed decreased growth rates and altered physiological characteristics when exposed to increasing concentrations of cadmium .

- Physiological Changes : Increased proline content was observed as a stress response mechanism, indicating osmotic adjustment under cadmium stress .

Data Table of Biological Effects

Properties

CAS No. |

3026-22-0 |

|---|---|

Molecular Formula |

C14H10CdO4 |

Molecular Weight |

354.64 g/mol |

IUPAC Name |

cadmium(2+);dibenzoate |

InChI |

InChI=1S/2C7H6O2.Cd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |

InChI Key |

JOGSGUQZPZCJCG-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Cd+2] |

physical_description |

Liquid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.